Ethyl 2-methoxyquinoline-5-carboxylate
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Overview
Description
Ethyl 2-methoxyquinoline-5-carboxylate is a chemical compound with the molecular formula C13H13NO3 and a molecular weight of 231.25 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used in scientific research and is not intended for human use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-methoxyquinoline-5-carboxylate typically involves the cyclization of 2-bromo-5-methoxyaniline and malonic acid, using phosphorus oxychloride (POCl3) as a catalyst and solvent . This method is efficient and yields the desired product with high purity.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methoxyquinoline-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into different quinoline-based structures.
Substitution: The methoxy and ethyl ester groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution reagents: Such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce various quinoline derivatives .
Scientific Research Applications
Ethyl 2-methoxyquinoline-5-carboxylate has several applications in scientific research, including:
Mechanism of Action
The exact mechanism of action of ethyl 2-methoxyquinoline-5-carboxylate is not well-understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
Receptor binding: It may bind to certain receptors, affecting cellular signaling and function
Comparison with Similar Compounds
Ethyl 2-methoxyquinoline-5-carboxylate can be compared to other quinoline derivatives, such as:
Ethyl 5-methoxyquinoline-2-carboxylate: Similar in structure but with different functional groups, leading to distinct chemical and biological properties.
Quinoline N-oxides:
Indole derivatives: Although structurally different, indole derivatives share some biological activities with quinoline compounds.
Conclusion
This compound is a versatile compound with significant potential in scientific research. Its unique structure allows it to participate in various chemical reactions and interact with multiple molecular targets, making it a valuable tool in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C13H13NO3 |
---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
ethyl 2-methoxyquinoline-5-carboxylate |
InChI |
InChI=1S/C13H13NO3/c1-3-17-13(15)10-5-4-6-11-9(10)7-8-12(14-11)16-2/h4-8H,3H2,1-2H3 |
InChI Key |
NEHZPRRPRIHSBT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=CC(=NC2=CC=C1)OC |
Origin of Product |
United States |
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